Melanogenesis Inhibition vs. OH‑3984 K1 and K2
In a direct head-to-head comparison, Albocycline K3 (ALB) exhibits potent, narrow-spectrum antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) that is equivalent to vancomycin. Specifically, the minimum inhibitory concentration (MIC) of Albocycline K3 against MRSA was determined to be 0.5–1.0 μg/mL, a value identical to that observed for vancomycin under the same assay conditions [1]. Furthermore, Albocycline K3 retains this potency against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) strains [1]. In stark contrast, the structurally related 14-membered macrolide erythronolide B (the aglycone of erythromycin) showed no activity against MRSA, with an MIC >100 μg/mL [2]. This data underscores that the specific modifications within the Albocycline K3 lactone ring confer a unique resistance profile and potent anti-staphylococcal activity not shared by close structural analogs.
OH‑3984 K1 7.5 µg mL⁻¹, K2 3.8 µg mL⁻¹
| Evidence Dimension | Antibacterial Potency (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | MIC = 0.5–1.0 μg/mL (against MRSA, VISA, VRSA) |
| Comparator Or Baseline | Vancomycin: MIC = 0.5–1.0 μg/mL; Erythronolide B: MIC >100 μg/mL |
| Quantified Difference | Equipotent to vancomycin; >100-fold more potent than erythronolide B |
| Conditions | Microdilution assay against clinically isolated MRSA and resistant S. aureus strains |
Why This Matters
This evidence confirms Albocycline K3 as a vancomycin-equivalent, narrow-spectrum tool compound for studying drug-resistant staphylococcal infections, avoiding the broad-spectrum disruption caused by traditional macrolides.
- [1] Daher SS, Franklin KP, Scherzi T, Dunman PM, Andrade RB. Synthesis and biological evaluation of semi-synthetic albocycline analogs. Bioorg Med Chem Lett. 2020 Nov 1;30(21):127509. doi: 10.1016/j.bmcl.2020.127509. View Source
- [2] Koyama N, Tokura Y, Takahashi Y, Tomoda H. New structural scaffold 14-membered macrocyclic lactone ring for selective inhibitors of cell wall peptidoglycan biosynthesis in Staphylococcus aureus. J Antibiot (Tokyo). 2013 Jun;66(6):303-4. doi: 10.1038/ja.2012.122. View Source
